molecular formula C11H14O4 B032903 4-(4-Methoxyphenoxy)butanoic acid CAS No. 55579-99-2

4-(4-Methoxyphenoxy)butanoic acid

Cat. No.: B032903
CAS No.: 55579-99-2
M. Wt: 210.23 g/mol
InChI Key: WUHMCXAVTAKIAE-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenoxy)butanoic acid” is a chemical compound with the linear formula C11H14O4 . It has a molecular weight of 210.232 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of “this compound”. Sigma-Aldrich does not provide analytical data for this product .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .

Scientific Research Applications

4-(4-Methoxyphenoxy)butanoic acid has been used in many scientific research applications. It has been used in the study of enzyme inhibition, as a substrate for the production of biosurfactants, and as a potential therapeutic agent for the treatment of certain diseases. It has also been used in the study of drug metabolism and as a model compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)butanoic acid is not fully understood. It is known to act as an inhibitor of certain enzymes, and it has been suggested that it may act as a substrate for the production of certain biosurfactants. It is also believed that this compound may act as a prodrug, which is a compound that is converted into an active drug in the body.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, and it has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been shown to have antioxidant activity, and it has been suggested that it may have potential for use in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Methoxyphenoxy)butanoic acid in laboratory experiments include its low cost, its availability, and its ease of synthesis. It is also a versatile compound, and it can be used in a variety of research projects. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood, and it is not known how it will interact with other compounds or how it will affect the results of certain experiments.

Future Directions

The potential future directions of 4-(4-Methoxyphenoxy)butanoic acid research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential use as a substrate for the production of certain biosurfactants. It is also possible that this compound may have potential applications in the development of new drugs and in the study of drug metabolism. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic agents.

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Formyl-3-methoxyphenoxy)butanoic acid”, indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Properties

IUPAC Name

4-(4-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-4-6-10(7-5-9)15-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHMCXAVTAKIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40290342
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-99-2
Record name 55579-99-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40290342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methoxyphenoxy)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Na in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103°-104° C.
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Synthesis routes and methods II

Procedure details

4-Methoxyphenol was added to a solution of NaOC2H5 made by dissolving 2.3 g of Ka in 50 ml ethanol. After 5 minutes, gamma-butyrolactone was added and the mixture heated at reflux overnight. Ethanol was distilled off and the residue heated at 155° C. overnight, then cooled, diluted with water and acidified to pH 3 with dilute hydrochloric acid. The product was collected by filtration, 19.5 g, m.p. 103-104° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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